2-Methylquinoline-8-sulfonamide
Description
2-Methylquinoline-8-sulfonamide is a heterocyclic organic compound characterized by a quinoline backbone substituted with a methyl group at position 2 and a sulfonamide group at position 6. Its molecular formula is C₁₀H₁₀N₂O₂S, and it is synthesized via Cu-catalyzed click chemistry, as demonstrated in recent anticancer research . The compound has garnered attention for its selective cytotoxicity against cancer cells, particularly in lung (A549), melanoma (C32, COLO829), breast (MDA-MB-231), and glioblastoma (U87-MG) cell lines, with IC₅₀ values ranging from 0.376 mM to 0.756 mM .
Properties
CAS No. |
157686-27-6 |
|---|---|
Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-methylquinoline-8-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c1-7-5-6-8-3-2-4-9(10(8)12-7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) |
InChI Key |
CZIOJUTYHCLXEG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1 |
Synonyms |
8-Quinolinesulfonamide, 2-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Functional Groups: The chloro substituent in 5-chloroquinoline-8-sulfonamide is electron-withdrawing, which may enhance reactivity but also increase toxicity compared to the electron-donating methyl group .
- Synthesis Efficiency: Click chemistry (used for 2-methylquinoline-8-sulfonamide) offers milder reaction conditions and higher yields compared to traditional chlorosulfonation methods .
Table 2: Cytotoxicity and Selectivity Profiles
Key Findings :
- Potency: this compound exhibits cytotoxicity comparable to cisplatin in lung cancer cells (IC₅₀ = 0.496 mM vs. cisplatin’s ~0.5 mM) but with markedly higher selectivity .
- Mechanistic Insights: The propargylamine side chain in this compound derivatives (e.g., compound 9a) may enhance interactions with cellular targets, such as tubulin or DNA topoisomerases, though exact mechanisms require further study .
- Lack of Data: Analogs like 4-methylquinoline-8-sulfonamide and 5-chloroquinoline-8-sulfonamide lack published cytotoxicity data, limiting direct comparisons .
Physicochemical and Structural Properties
- Crystallographic Stability: Quinoline-2-sulfonamide (a positional isomer) forms stable crystals due to hydrogen bonding between sulfonamide groups, suggesting that the 8-sulfonamide analogs may exhibit similar stability .
- Steric Effects : The 2-methyl group may hinder rotational freedom, optimizing the molecule’s conformation for target binding .
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